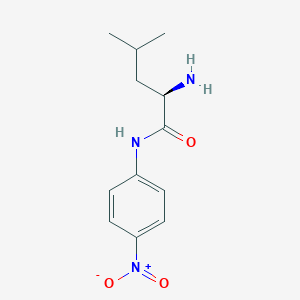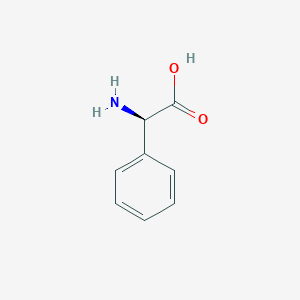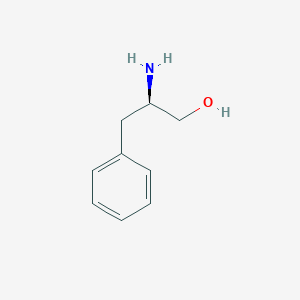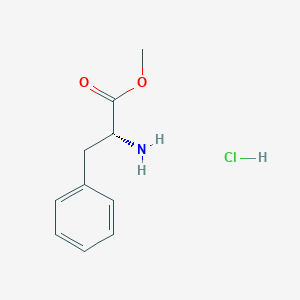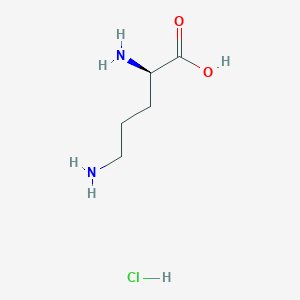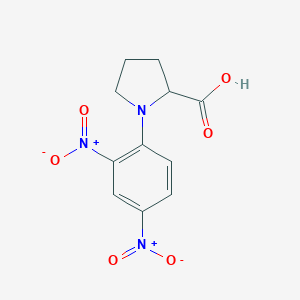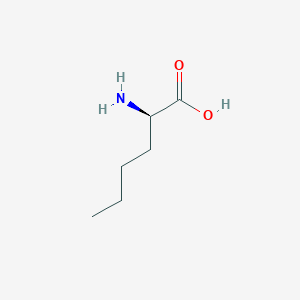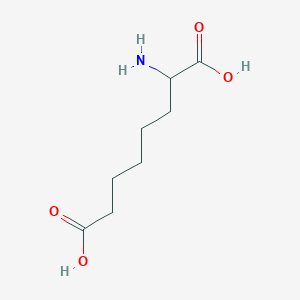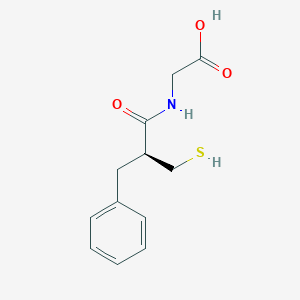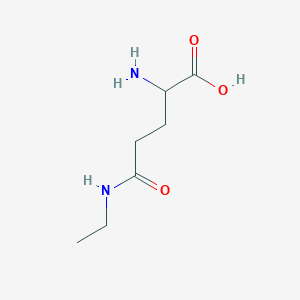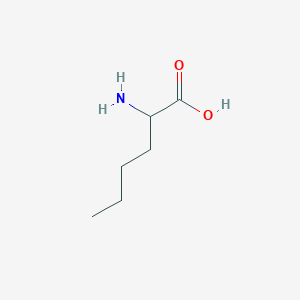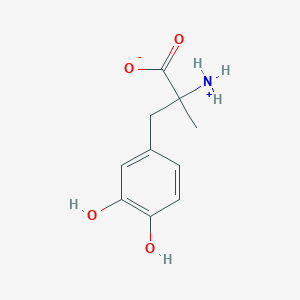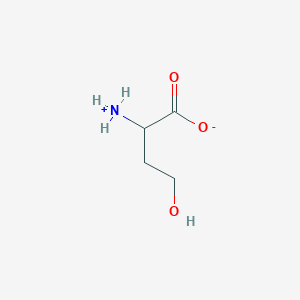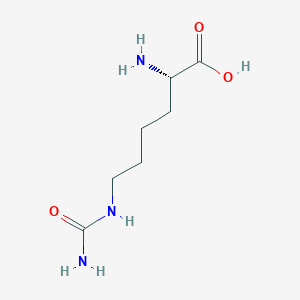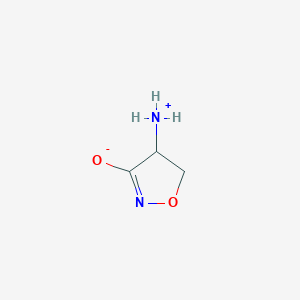
4-Aminoisoxazolidin-3-one
Overview
Description
4-amino-1,2-oxazolidin-3-one is a member of the class of oxazolidines that is isoxazoldin-3-one which is substituted at position 4 by an amino group. It is a serine derivative, a member of oxazolidines, a primary amino compound and a hydroxamic acid ester.
Mechanism of Action
Target of Action
DL-Cycloserine, also known as 4-Aminoisoxazolidin-3-one, primarily targets the alanine racemase (Alr) and D-alanine: D-alanine ligase (Ddl) enzymes . These enzymes are crucial in the cytosolic stages of peptidoglycan synthesis, a key component of bacterial cell walls .
Mode of Action
As a cyclic analogue of D-alanine, DL-Cycloserine acts against its primary targets by inhibiting their function . It interferes with an early step in bacterial cell wall synthesis by competitively inhibiting the two enzymes, thereby disrupting the supply and incorporation of D-alanine into the essential peptide bridges .
Biochemical Pathways
The inhibition of Alr and Ddl enzymes disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall formation . This disruption affects the structural integrity of the bacterial cell wall, leading to downstream effects such as bacterial cell death .
Pharmacokinetics
DL-Cycloserine has a bioavailability of approximately 70% to 90%, indicating that a significant proportion of the drug reaches the systemic circulation when administered orally . It is metabolized in the liver and excreted by the kidneys . The elimination half-life is about 10 hours in individuals with normal kidney function .
Result of Action
The primary result of DL-Cycloserine’s action is the weakening of bacterial cell walls due to the disruption of peptidoglycan synthesis . This leads to the death of the bacteria, making DL-Cycloserine an effective antibiotic, particularly against multi-drug resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .
Action Environment
The efficacy of DL-Cycloserine can be influenced by various environmental factors. For instance, it has been suggested that DL-Cycloserine can facilitate reconsolidation of fear memory when exposure procedures are unsuccessful . This implies that the therapeutic context, such as the success of exposure procedures in cognitive-behavioral therapy, can influence the action of DL-Cycloserine .
Biochemical Analysis
Biochemical Properties
DL-Cycloserine is a cyclic analogue of D-alanine and works by interfering with the formation of the bacteria’s cell wall . It acts against two crucial enzymes important in the cytosolic stages of peptidoglycan synthesis: alanine racemase (Alr) and D-alanine: D-alanine ligase (Ddl) .
Cellular Effects
DL-Cycloserine has been found to kill 6.3 log 10 colony-forming units (CFU)/mL extracellular bacilli over 28 days . Its efficacy is driven by the percentage of time concentration persisted above the minimum inhibitory concentration (MIC) .
Molecular Mechanism
The molecular mechanism of DL-Cycloserine involves its structural similarity to D-alanine. It inhibits the enzymes alanine racemase and D-alanine: D-alanine ligase, which are required for the synthesis of peptidoglycan in the bacterial cell wall .
Temporal Effects in Laboratory Settings
In laboratory settings, DL-Cycloserine has shown to have a significant impact over time. It has been observed to kill 6.3 log 10 CFU/mL extracellular bacilli over 28 days .
Metabolic Pathways
DL-Cycloserine is involved in the metabolic pathway of peptidoglycan synthesis in bacteria. It inhibits the enzymes alanine racemase and D-alanine: D-alanine ligase, disrupting the formation of the bacterial cell wall .
Subcellular Localization
Given its mechanism of action, it is likely to be found where the enzymes it inhibits (alanine racemase and D-alanine: D-alanine ligase) are located, which is in the cytoplasm of bacterial cells .
Properties
IUPAC Name |
4-amino-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859074 | |
| Record name | DL-4-Aminoisoxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68-39-3, 339-72-0, 68-41-7 | |
| Record name | 4-Amino-3-isoxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolidinone, 4-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-cycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-cycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-4-Aminoisoxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-aminoisoxazolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


